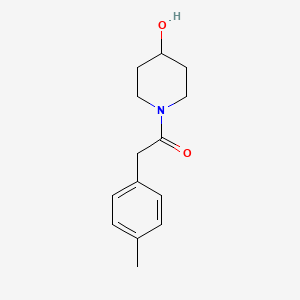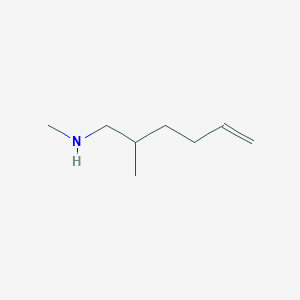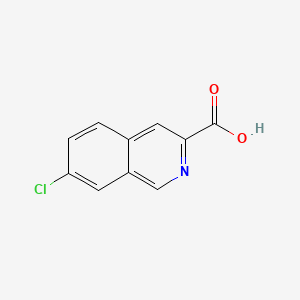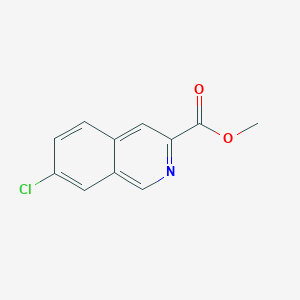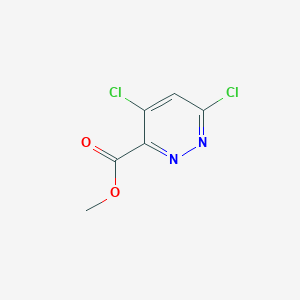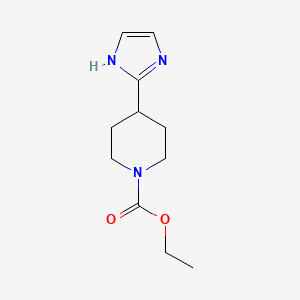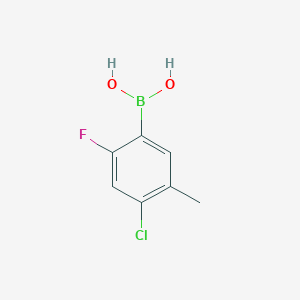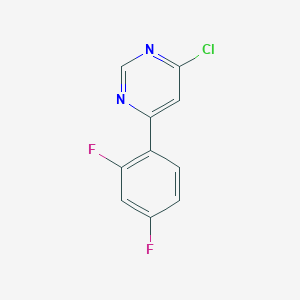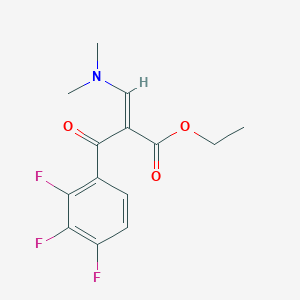![molecular formula C10H10Cl2N2O2 B1369630 4-[(5,6-二氯吡啶-3-基)羰基]吗啉 CAS No. 919784-85-3](/img/structure/B1369630.png)
4-[(5,6-二氯吡啶-3-基)羰基]吗啉
描述
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine, also known as DCMP, is a chemical compound that has been extensively used in scientific research. DCMP is a heterocyclic compound that contains both a pyridine and a morpholine ring. It is a white crystalline solid that is sparingly soluble in water.
科学研究应用
合成和生物活性
4-[(5,6-二氯吡啶-3-基)羰基]吗啉及其衍生物在生物活性化合物的合成中发挥着重要作用。例如,3-吗啉-4-基-1-(4-硝基苯基)-5,6-二氢-1H-吡啶-2-酮是一种相关化合物,是合成各种小分子抑制剂的关键中间体,在癌症研究中至关重要 (Wang 等人,2016 年)。这表明此类化合物在开发抗癌药物方面的潜力。
晶体结构分析
了解与 4-[(5,6-二氯吡啶-3-基)羰基]吗啉类似的化合物的晶体结构,可以深入了解其化学行为和潜在应用。例如,3-(吗啉-4-基)-1-苯基-3-(吡啶-2-基)丙烷-1-酮的晶体结构研究揭示了特定的分子相互作用和构象 (Ahamed 等人,2015 年)。此类信息在分子设计和药物领域至关重要。
抗菌活性
含有吗啉基团的化合物在抗菌研究中显示出有希望的结果。例如,通过各种化学反应合成的含有吗啉的新型杂环化合物在体外表现出显着的抗菌和抗真菌活性 (Zaki 等人,2020 年)。这表明可以探索 4-[(5,6-二氯吡啶-3-基)羰基]吗啉的衍生物的抗菌特性。
软体动物杀灭剂
4-氯-2-(吗啉-4-羰基)苯基-4'-甲氧基苯甲酸酯的合成和生物学评估表明其作为软体动物杀灭剂的有效性,该化合物与 4-[(5,6-二氯吡啶-3-基)羰基]吗啉有关。这突出了此类化合物在农业和害虫防治中的潜在应用 (段等人,2014 年)。
癌症治疗中的激酶抑制
发现一种不含氮的吗啉同系物,该同系物模拟吗啉的构象特性,显示出开发 PI3K-AKT-mTOR 通路新型抑制剂的潜力,该通路是癌症治疗中的关键靶标 (霍布斯等人,2019 年)。
属性
IUPAC Name |
(5,6-dichloropyridin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-8-5-7(6-13-9(8)12)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLKAWOIVKGBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592488 | |
| Record name | (5,6-Dichloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine | |
CAS RN |
919784-85-3 | |
| Record name | (5,6-Dichloropyridin-3-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

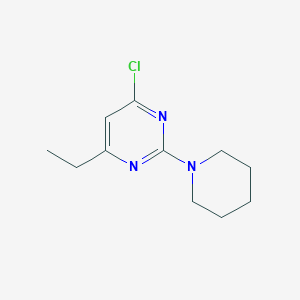
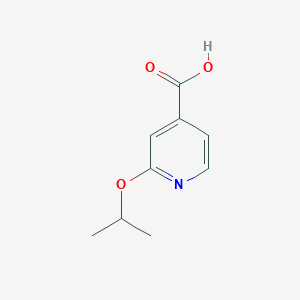
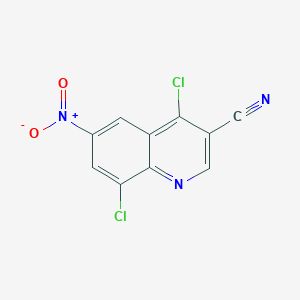
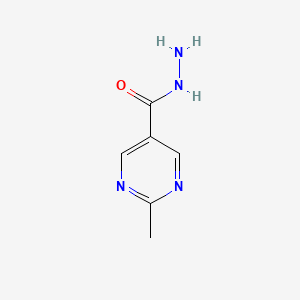
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ol](/img/structure/B1369568.png)
